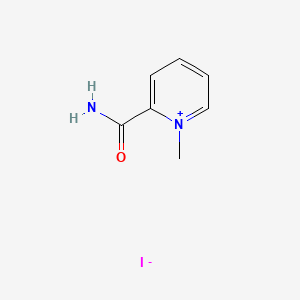

2-Carbamoyl-1-methylpyridinium iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylpyridin-1-ium-2-carboxamide;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-6(9)7(8)10;/h2-5H,1H3,(H-,8,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTGIGXFXUHJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C(=O)N.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3861-69-6 | |

| Record name | Pyridinium, 2-(aminocarbonyl)-1-methyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Strategies and Methodologies for 2 Carbamoyl 1 Methylpyridinium Iodide

Chemical Synthesis of 2-Carbamoyl-1-methylpyridinium Iodide

The introduction of a methyl group onto the nitrogen atom of a pyridine (B92270) ring is a fundamental transformation that significantly alters the electronic properties and reactivity of the heterocycle.

A primary and straightforward method for the synthesis of this compound is the direct quaternization of 2-carbamoylpyridine (also known as picolinamide) with methyl iodide. This reaction falls under the general class of Menshutkin reactions, where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium (B1175870) salt.

The reaction typically involves dissolving 2-carbamoylpyridine in a suitable organic solvent, such as acetone (B3395972) or acetonitrile, followed by the addition of methyl iodide. The mixture is then heated to facilitate the nucleophilic attack of the pyridine nitrogen on the electrophilic methyl group of methyl iodide. The iodide ion subsequently acts as the counter-ion to the newly formed pyridinium (B92312) cation.

A general synthetic scheme for this approach is as follows:

Reaction of 2-carbamoylpyridine with methyl iodide.

While direct experimental data for this specific reaction is not extensively detailed in the available literature, the synthesis of analogous compounds provides strong evidence for its feasibility. For instance, the synthesis of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide is achieved by reacting N-benzylamide 4-pyridinecarboxylic acid with methyl iodide in acetone at 323 K for five hours, resulting in a 79.5% yield. rsc.org Similarly, the quaternization of nicotinamide (B372718) (3-carbamoylpyridine) with methyl iodide has been reported, further supporting the viability of this synthetic strategy. rsc.org

The choice of solvent can be critical, with polar aprotic solvents generally favoring the reaction rate. The temperature and reaction time are also key parameters that need to be optimized to ensure complete conversion and minimize potential side reactions.

An alternative, though generally less direct, approach involves the functionalization of a pre-existing 1-methylpyridinium iodide salt. This strategy would entail introducing a carbamoyl (B1232498) group at the 2-position of the pyridine ring after the quaternization of the nitrogen atom. However, this method is often more complex due to the altered reactivity of the pyridinium ring. The electron-withdrawing nature of the positively charged nitrogen atom deactivates the ring towards electrophilic substitution, making the introduction of functional groups challenging.

Conversely, the pyridinium ring is activated towards nucleophilic attack. Therefore, a potential, albeit multi-step, pathway could involve the introduction of a suitable leaving group at the 2-position of 1-methylpyridinium iodide, followed by a nucleophilic substitution reaction with a source of the carbamoyl group. This approach is less common for the synthesis of this specific compound due to the ready availability of the 2-carbamoylpyridine precursor for direct quaternization.

This compound and Related Compounds as Reagents in Organic Synthesis

Pyridinium salts, particularly those with activating groups, have found significant utility as reagents in organic synthesis. While specific applications of this compound are not as widely documented as its analogue, 2-Chloro-1-methylpyridinium (B1202621) iodide (the Mukaiyama reagent), its structural similarity suggests potential applications in similar transformations. The following sections will discuss the use of this compound and its closely related analogues in key organic reactions.

A significant application of N-alkyl-2-halopyridinium salts is the activation of carboxylic acids and alcohols for the formation of ester and amide bonds. scispace.comnih.govsigmaaldrich.com This activation proceeds through the formation of a highly reactive acyl- or alkoxy-pyridinium intermediate.

In the context of esterification, a related compound, 2-chloro-1-methylpyridinium iodide, is a widely used coupling reagent. rsc.orgnih.gov The reaction mechanism involves the initial reaction of the carboxylic acid with the pyridinium salt in the presence of a base (e.g., triethylamine) to form an activated acyloxypyridinium salt. This intermediate is then susceptible to nucleophilic attack by an alcohol to yield the corresponding ester. researchgate.net

The general mechanism is as follows:

Activation: The carboxylate anion attacks the 2-position of the pyridinium salt, displacing the chloride ion and forming a highly reactive acyloxypyridinium intermediate.

Nucleophilic Attack: The alcohol then attacks the carbonyl carbon of the activated intermediate.

Product Formation: The tetrahedral intermediate collapses to form the ester, releasing 1-methyl-2-pyridone (B167067) as a byproduct.

The following table summarizes typical conditions and yields for esterification reactions using 2-chloro-1-methylpyridinium iodide, which can be considered indicative of the potential reactivity of its carbamoyl analogue.

| Carboxylic Acid | Alcohol | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzoic Acid | Benzyl Alcohol | Triethylamine (B128534) | Dichloromethane | Room Temp | 95 |

| Acetic Acid | Isoamyl Alcohol | Triethylamine | Dichloromethane | Room Temp | 92 |

| Phenylacetic Acid | Ethanol | Triethylamine | Dichloromethane | Room Temp | 98 |

| Valeric Acid | 1-Hexanol | Triethylamine | Dichloromethane | Room Temp | 89 |

Data is illustrative and based on typical results reported for 2-chloro-1-methylpyridinium iodide.

Similarly to esterification, N-alkyl-2-halopyridinium salts are effective reagents for the formation of amide bonds, including the coupling of amino acids in peptide synthesis. scispace.comnih.gov The mechanism is analogous to esterification, with an amine acting as the nucleophile instead of an alcohol.

The use of reagents like 2-chloro-1-methylpyridinium iodide in peptide synthesis is advantageous as it is known to cause less racemization. mdpi.com The reaction proceeds under mild conditions and is compatible with a variety of protecting groups commonly used in peptide chemistry.

A practical example of peptide coupling using 2-chloro-1-methylpyridinium iodide involves the reaction of a Boc-protected amino acid (Boc-Pro-OH) with an amino acid ester hydrochloride (H-Phe-OMe·HCl) in the presence of triethylamine in dichloromethane. This reaction proceeds smoothly at room temperature to yield the dipeptide in high yield. mdpi.com

The following table provides representative examples of amidation reactions facilitated by 2-chloro-1-methylpyridinium iodide, highlighting the broad applicability of this class of reagents.

| Carboxylic Acid | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzoic Acid | Aniline | Triethylamine | Dichloromethane | Room Temp | 93 |

| Acetic Acid | Benzylamine | Triethylamine | Dichloromethane | Room Temp | 95 |

| Boc-Gly-OH | H-Leu-OMe·HCl | Triethylamine | Dichloromethane | Room Temp | 88 |

| Z-Phe-OH | H-Ala-OEt·HCl | Triethylamine | Dichloromethane | Room Temp | 90 |

Data is illustrative and based on typical results reported for 2-chloro-1-methylpyridinium iodide.

Activation of Carboxylic Acids and Alcohols for Coupling Reactions

Lactone and Lactam Synthesis

The synthesis of cyclic esters (lactones) and cyclic amides (lactams) via intramolecular cyclization of ω-hydroxycarboxylic acids and ω-aminocarboxylic acids, respectively, is a cornerstone of organic synthesis. 2-Substituted-1-methylpyridinium salts are highly effective reagents for promoting these cyclizations, particularly for the formation of macrocycles and strained ring systems. researchgate.netresearchgate.net The reagent, often in the presence of a tertiary amine base like triethylamine, activates the carboxylic acid group, facilitating nucleophilic attack by the distal hydroxyl or amino group. nih.gov

This methodology is renowned for its mild reaction conditions, which are compatible with sensitive functional groups that may be present in complex molecular architectures. epa.gov The effectiveness of this method has been demonstrated in the synthesis of various macrocyclic lactones, which are important components of fragrances and pharmaceuticals. researchgate.netnih.gov The reagent has also proven valuable in constructing β-lactam rings from β-amino acids, a structural motif central to penicillin and cephalosporin (B10832234) antibiotics. researchgate.netscispace.com While lactonization is generally very efficient, the promotion of lactamization can be slightly less so, but still yields moderately high outputs. highfine.com

| Precursor | Condensing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| ω-Hydroxycarboxylic Acids | 2-Chloro-1-methylpyridinium iodide / Et₃N | Macrocyclic Lactones | Good to Excellent | researchgate.net |

| β-Amino Acids | 2-Chloro-1-methylpyridinium iodide / Base | β-Lactams | High | researchgate.net |

| ω-Aminocarboxylic Acids | 2-Chloro-1-methylpyridinium iodide / Base | Macrolactams | Moderately High | highfine.com |

Dehydration and Condensation Processes

At its core, this compound and its analogues function as powerful condensation and dehydrating agents. sigmaaldrich.cnchemicalbook.com Their primary role is the activation of carboxylic acids. The general mechanism proceeds via the nucleophilic attack of a carboxylate anion on the 2-position of the pyridinium salt. This step forms a highly reactive 2-acyloxypyridinium intermediate. This intermediate is then susceptible to attack by a wide range of nucleophiles, such as alcohols or amines, leading to the formation of esters or amides, respectively, and releasing 1-methyl-2-pyridone as a byproduct. scispace.com

This process effectively facilitates the removal of a molecule of water. The versatility of this method allows for both intermolecular reactions (e.g., forming esters from a separate acid and alcohol) and intramolecular reactions (e.g., forming lactones). researchgate.netchemicalbook.com The reaction conditions are typically mild, often carried out at room temperature, making this method suitable for complex syntheses. scispace.com Beyond ester and amide formation, these reagents can also be used to convert aldoximes into nitriles, another key dehydration process. researchgate.net

Utility in the Synthesis of Heterocyclic Compounds (e.g., Imidazolidinones, Oxazolidinones, Thiones)

The utility of 2-substituted-1-methylpyridinium salts extends to the synthesis of various heterocyclic systems. A key strategy involves the reagent's ability to generate reactive intermediates, such as carbodiimides, from thioureas. researchgate.netscispace.com These carbodiimides can then undergo intramolecular cyclization or react with other bifunctional molecules to form heterocycles.

For instance, a method for modifying the N-terminus of peptides involves treating a resin-supported peptide-thiourea with 2-chloro-1-methylpyridinium iodide. researchgate.net This generates an electrophilic carbodiimide (B86325) which is rapidly trapped by the adjacent amide nitrogen, resulting in the formation of a 2-iminohydantoin, a derivative of imidazolidinone. researchgate.net This demonstrates a powerful application in creating complex heterocyclic structures on a solid support. While direct, single-step syntheses of oxazolidinones or thiones using this reagent are less commonly cited, its role in generating the necessary precursors highlights its indirect but crucial utility in heterocyclic chemistry.

Applications in Guanidine (B92328) Synthesis from Thioureas

A well-established application of 2-chloro-1-methylpyridinium iodide is in the synthesis of guanidines from N,N'-disubstituted thioureas. epa.govlookchem.com The guanidine functional group is a prevalent feature in natural products and pharmaceuticals. lookchem.com The transformation from a thiourea (B124793) to a guanidine is a common synthetic strategy.

In this process, the pyridinium salt acts as a desulfurizing agent, activating the thiourea. This reaction, typically conducted in the presence of a base like triethylamine, converts the thiourea into a highly electrophilic carbodiimide intermediate. researchgate.netscispace.comlookchem.com This intermediate is not usually isolated but is reacted in situ with a primary or secondary amine. The subsequent nucleophilic addition of the amine to the carbodiimide furnishes the corresponding N,N',N''-trisubstituted guanidine in good yields. lookchem.com This method is advantageous because it proceeds under mild conditions and avoids the use of more toxic reagents like mercury(II) compounds that have also been used for this transformation. lookchem.com

| Starting Material | Reagent | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| N,N'-Disubstituted Thiourea | 2-Chloro-1-methylpyridinium iodide / Et₃N | Carbodiimide | Guanidine (upon addition of an amine) | scispace.comlookchem.com |

Advanced Synthetic Methodologies and Derivatization Strategies

Exploration of Substituted Analogues and Structural Modifications

Following the initial success of 2-halo-1-methylpyridinium salts, significant research has been directed toward developing substituted analogues to enhance reactivity, improve yields, and simplify purification. researchgate.netscispace.com Structural modifications have been explored at various positions on the pyridinium ring and the N-alkyl group.

The goal of these modifications is often to fine-tune the electronic properties of the reagent, thereby increasing the electrophilicity of the 2-position and making it more susceptible to nucleophilic attack by the carboxylate. For example, various N-alkyl-2-halopyridinium salts have been synthesized to achieve better outcomes in condensation reactions. scispace.com Another advanced strategy involves the introduction of "fluorous tags" onto the pyridinium salt structure. researchgate.net These fluorous-tagged reagents exhibit increased reaction rates compared to their non-fluorous counterparts and allow for simplified product purification through fluorous solid-phase extraction, circumventing the need for traditional column chromatography. researchgate.netresearchgate.net

Polymer-Supported Reagent Applications in Solid-Phase Synthesis

The principles of solid-phase synthesis, which involve anchoring a reagent or substrate to an insoluble polymer support, offer significant advantages in terms of purification, as excess reagents and byproducts can be removed by simple filtration. Attaching a 2-substituted-pyridinium salt to a polymer support creates a reusable condensation agent that simplifies reaction workups.

This approach has been successfully applied in peptide chemistry. For example, a polymer-bound variant of a carboxamidine-based guanidinylating reagent, which shares functional similarities with activated pyridinium salts, has been used to convert amines into guanidines. organic-chemistry.org More directly, the use of 2-chloro-1-methylpyridinium iodide has been documented in the modification of solid-supported peptides, such as in the formation of N-terminal 2-iminohydantoin and 5-aminotetrazole (B145819) rings from thiourea intermediates. researchgate.net These applications demonstrate the compatibility and utility of pyridinium-based reagents in solid-phase methodologies, which are crucial for the construction of combinatorial libraries of complex molecules like peptides and other oligomers. researchgate.netresearchgate.net

Stereoselective Synthesis and Chiral Control in Pyridinium Systems

The synthesis of chiral molecules containing a pyridine or reduced pyridine core is a significant objective in medicinal and synthetic chemistry, given their prevalence in pharmaceuticals and natural products. chim.it While specific methodologies for the direct stereoselective synthesis of this compound are not extensively detailed in the literature, the principles of inducing chirality in pyridinium systems are well-established through various catalytic asymmetric strategies. These methods primarily focus on the dearomatization of the pyridine ring or the functionalization of prochiral substrates using pyridinium salts, providing a framework for achieving chiral control.

The primary challenge in the asymmetric synthesis of chiral pyridine derivatives lies in the inherent properties of the pyridine ring, such as its Lewis basicity and coordinating ability, which can lead to catalyst deactivation. chim.it However, activating the pyridine as a pyridinium salt enhances its electrophilicity, making it a suitable substrate for a range of enantioselective transformations.

Catalytic Asymmetric Dearomatization

A powerful strategy for creating stereocenters is the catalytic asymmetric dearomatization of pyridinium salts. This approach involves the addition of a nucleophile to the activated pyridine ring, breaking its aromaticity and generating chiral dihydropyridine (B1217469) products, which are versatile synthetic intermediates. researchgate.netnih.gov

Transition Metal Catalysis: Chiral transition metal complexes have proven effective in controlling the regio- and enantioselectivity of nucleophilic additions. For instance, rhodium(I)/BINAP catalytic systems can facilitate the dearomatization of N-alkylpyridinium salts with boronic acid nucleophiles, delivering dihydropyridines with fully substituted stereocenters adjacent to the nitrogen atom in high yields and enantioselectivities. acs.org Similarly, copper-catalyzed methods enable the C4-selective addition of silicon or Grignard reagents to prochiral pyridinium salts. researchgate.net A nickel-catalyzed cross-coupling of arylzinc reagents with pyridinium ions, formed in situ from pyridine and a chloroformate, yields enantioenriched 2-aryl-1,2-dihydropyridine products. rsc.org The position of the carbamoyl group at the C2 position would be expected to direct nucleophilic attack toward the C4 or C6 positions, influencing the regiochemical outcome of these reactions.

Organocatalysis: Non-metallic chiral catalysts also promote the enantioselective dearomatization of pyridiniums. The addition of C(1)-ammonium enolates, generated in situ from aryl esters and an isothiourea catalyst, to pyridinium salts allows for the stereoselective formation of enantioenriched 1,4-dihydropyridines. nih.gov

Photochemical and Radical-Mediated Strategies

Modern synthetic methods leverage the redox activity of pyridinium salts, which can serve as radical precursors under mild, light-induced conditions. rsc.orgrsc.org This approach opens avenues for enantioselective transformations that are mechanistically distinct from traditional nucleophilic additions.

A notable example is the chiral amine-catalyzed enantioselective α-alkylation of aldehydes using amino acid-derived pyridinium salts as the alkylating reagents. rsc.org This reaction proceeds under visible light, often without an external photocatalyst, via the formation of a light-activated charge-transfer complex between the electron-deficient pyridinium salt and an electron-rich enamine intermediate. rsc.org This stereoconvergent process has been successfully applied to the total synthesis of natural products, demonstrating its synthetic utility. rsc.org

Synthesis via Chiral Ligands and Precursors

An alternative to creating chirality on an achiral pyridinium ring is to construct the molecule using chiral building blocks. Chiral pyridine-derived ligands are foundational in asymmetric catalysis, and their design has evolved to overcome challenges associated with balancing steric hindrance and catalytic activity. acs.orgresearchgate.netresearchgate.net For instance, novel chiral pyridine units (CPUs) featuring rigid, fused-ring frameworks have been developed to minimize steric hindrance near the coordinating nitrogen atom while allowing for fine-tuning of the chiral environment. acs.org Such rationally designed ligands have been successfully employed in a variety of mechanistically diverse transition-metal-catalyzed reactions. acs.org It is conceivable that a chiral precursor, such as a 2-carbamoylpyridine derivative bearing a chiral auxiliary, could be N-methylated to yield a diastereomerically enriched pyridinium salt.

The following table summarizes selected catalytic systems used for achieving stereocontrol in reactions involving pyridinium salts, highlighting the diversity of modern asymmetric methodologies.

| Catalyst System | Reaction Type | Product Type | Reported Enantioselectivity |

|---|---|---|---|

| Rhodium(I) / (R)-BINAP | Dearomative Boronic Acid Addition | Chiral Dihydropyridines | High enantioselectivities reported acs.org |

| Copper / (R,R)-Ph-BPE | C4-Selective Dearomative Silylation | 4-Silylated 1,4-Dihydropyridines | Excellent enantioselectivity reported researchgate.net |

| Nickel / Chiral Phosphoramidite | Enantioselective Arylation | 2-Aryl-1,2-dihydropyridines | High ee values achieved rsc.org |

| Chiral Amine Organocatalyst (Visible Light) | Enantioselective α-Alkylation of Aldehydes | α-Alkylated Carbonyls | Up to 97% ee rsc.org |

| Isothiourea Organocatalyst ((R)-BTM) | Dearomative Enolate Addition | 1,4-Dihydropyridines | High regio- and stereoselectivity nih.gov |

| Copper / StackPhos (Chiral P,N-Ligand) | 1,2-Dearomative Alkynylation | 2-Alkynyl-1,2-dihydropyridines | Up to 99% ee researchgate.net |

Mechanistic Investigations of 2 Carbamoyl 1 Methylpyridinium Iodide Reactivity

Reaction Pathway Elucidation and Intermediate Characterization

The reactivity of 2-Carbamoyl-1-methylpyridinium iodide is anticipated to be dominated by the electrophilic nature of the pyridinium (B92312) ring, which is further activated by the electron-withdrawing carbamoyl (B1232498) group at the C2-position.

Nucleophilic Addition Mechanisms to the Pyridinium Ring

The positively charged nitrogen atom in the pyridinium ring withdraws electron density from the ring carbons, making them susceptible to nucleophilic attack. The presence of the carbamoyl group (-CONH2) at the C2-position significantly influences the regioselectivity of this attack. Nucleophilic addition to N-alkylpyridinium salts can occur at the C2, C4, or C6 positions. For 2-substituted pyridinium salts, the attack is generally directed to the C2 and C6 positions. The carbamoyl group, being strongly electron-withdrawing, is expected to enhance the electrophilicity of the C2 and C6 positions.

The general mechanism for nucleophilic addition would involve the attack of a nucleophile (Nu⁻) on the pyridinium ring, leading to the formation of a dihydropyridine (B1217469) intermediate. The regioselectivity of this addition is a critical aspect that requires specific experimental investigation for this compound.

Formation and Transformation of Carbinolamine Intermediates

In reactions involving oxygen- or nitrogen-based nucleophiles, such as water, alcohols, or amines, the initial addition product is a hemiacetal-like or aminal-like species. Specifically, the addition of a hydroxide (B78521) ion or an amine to the C2 position would lead to the formation of a carbinolamine intermediate. The formation of such intermediates is a common feature in the chemistry of pyridinium salts and related heterocyclic systems.

These carbinolamine intermediates are often in equilibrium with the starting pyridinium salt and the nucleophile. Their stability and subsequent transformation pathways are highly dependent on the reaction conditions, such as pH and the nature of the nucleophile.

Dehydration Kinetics and Isomerization Processes

Carbinolamine intermediates derived from pyridinium salts can undergo further reactions, most notably dehydration. In an acidic medium, the hydroxyl group of the carbinolamine can be protonated, forming a good leaving group (water). Subsequent elimination of water can lead to the formation of a more stable product.

The kinetics of this dehydration step would be influenced by factors such as the concentration of the acid catalyst and the stability of the resulting product. Isomerization processes could also occur, for instance, through ring-opening and ring-closing sequences, potentially leading to different substitution patterns on the pyridine (B92270) ring. However, without specific studies on this compound, any discussion on its dehydration kinetics and isomerization remains speculative.

Role as a Promoter in Chemical Transformations

While the role of this compound as a promoter is not well-documented, its structural similarity to the well-known Mukaiyama reagent (2-Chloro-1-methylpyridinium iodide) suggests potential applications in various chemical transformations.

Mechanistic Insights into Carbon Dioxide and Carbon Disulfide Utilization

The Mukaiyama reagent is known to promote the utilization of carbon dioxide (CO2) and carbon disulfide (CS2) in the synthesis of various organic compounds. The mechanism involves the activation of the substrate by the pyridinium salt. It is plausible that this compound could function in a similar manner.

For instance, in the reaction with an amine and CO2, the pyridinium salt could facilitate the formation of a carbamate (B1207046) intermediate, which could then be further transformed. The carbamoyl group at the 2-position might influence the stability and reactivity of the key intermediates in the catalytic cycle.

Activation Principles in Coupling and Dehydration Reactions

The Mukaiyama reagent is widely used as a condensing agent in esterification and amidation reactions (coupling reactions) and as a dehydrating agent. The activation principle involves the formation of a highly reactive onium salt intermediate from a carboxylic acid and the pyridinium salt. This intermediate is then susceptible to nucleophilic attack by an alcohol or an amine to form the corresponding ester or amide.

Electrochemical Reduction Mechanisms of Pyridinium Carbamoyl Salts

The electrochemical reduction of pyridinium salts, including this compound, is a process governed by single electron transfers that generate highly reactive radical intermediates. researchgate.net The subsequent reactions of these intermediates dictate the final products. The specific mechanism can be influenced by the electrode material and the presence of other chemical species.

The initial step in the electrochemical reduction of the 2-Carbamoyl-1-methylpyridinium cation is the transfer of a single electron to the pyridinium ring. This results in the formation of a neutral radical species. The electrochemical reduction of N-methylpyridinium ions has been shown to be an irreversible process on glassy carbon electrodes. nih.govresearchgate.net This irreversibility suggests that the initially formed radical undergoes rapid subsequent chemical reactions.

Studies on related N-methylpyridinium derivatives suggest a specific interaction occurs between the glassy carbon surface and the aromatic pyridinium ring. nih.govresearchgate.net Following the electron transfer, the generated radical intermediate can undergo several potential reaction pathways. One common pathway for pyridinyl radicals is dimerization, which for 2-Carbamoyl-1-methylpyridinium radical would lead to the formation of a dihydropyridine derivative. It has been proposed that the radical intermediate formed from the reduction of N-methylpyridinium ions can lead to a product that deposits on the electrode surface. researchgate.net

The general mechanism for the electrochemical reduction can be summarized as follows:

Single Electron Transfer: The 2-Carbamoyl-1-methylpyridinium cation accepts an electron at the cathode to form a neutral radical.

Radical Dimerization: Two of these radicals can then combine to form a stable dimer.

| Electrode Material | Electrochemical Behavior of N-Methyl Pyridinium Cations | Postulated Intermediate | Potential Final Product |

| Glassy Carbon | Irreversible reduction nih.govresearchgate.net | Neutral radical species researchgate.net | Dimerized product deposited on electrode surface researchgate.net |

| Platinum | Not electroactive nih.govresearchgate.net | N/A | N/A |

Spectroscopic and Structural Characterization of 2 Carbamoyl 1 Methylpyridinium Iodide

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for identifying the types of chemical bonds present.

An IR or FTIR spectrum of 2-Carbamoyl-1-methylpyridinium iodide would display absorption bands corresponding to its key functional groups.

N-H Stretching: The amide N-H bonds would exhibit stretching vibrations, typically appearing as one or two sharp or broad bands in the 3100-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridinium (B92312) ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the primary amide is expected in the range of 1650-1690 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

N-H Bending (Amide II band): The N-H bending vibration of the primary amide would result in a strong band around 1600-1640 cm⁻¹.

C=C and C=N Stretching: Vibrations from the aromatic pyridinium ring would produce several sharp bands in the 1400-1600 cm⁻¹ region.

Table 3: Expected Key IR/FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide (-CONH₂) | 3100 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | Pyridinium Ring | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Methyl (-CH₃) | < 3000 | Medium-Weak |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1650 - 1690 | Strong |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1600 - 1640 | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman measures the inelastic scattering of light. Often, vibrations that are weak in IR are strong in Raman, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving non-polar character.

The symmetric stretching vibrations of the pyridinium ring are typically strong in Raman spectra.

The C=O stretch of the amide would also be visible, though its intensity can vary.

Detailed experimental Raman data for this specific compound is not readily found in scientific databases, but its application would provide confirmatory data to complement the findings from IR and NMR spectroscopy.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular mass of a compound and deducing its structure through fragmentation analysis. For this compound, the analysis would focus on the cation, 2-Carbamoyl-1-methylpyridinium.

Based on its chemical formula, C7H9N2O+, the predicted monoisotopic mass of the cation is 137.07149 Da. uni.lu In a mass spectrum, this would be observed as the molecular ion peak ([M]+).

While no experimental fragmentation data has been found, a theoretical fragmentation pattern can be proposed. The energetic molecular ion would likely undergo fragmentation, and the resulting charged fragments would be detected. Common fragmentation pathways for such organic molecules often involve the loss of small, stable neutral molecules. Potential fragmentation could include the loss of the carbamoyl (B1232498) group (-CONH2) or cleavage within the pyridinium ring structure. The stability of the resulting fragment ions dictates the relative intensities of the peaks in the mass spectrum.

Table 1: Predicted Mass Spectrometry Data for the 2-Carbamoyl-1-methylpyridinium Cation uni.lu

| Adduct | m/z (Predicted) |

| [M]+ | 137.07094 |

| [M+H]+ | 138.07877 |

| [M+Na]+ | 160.06071 |

This table is based on predicted data, as no experimental mass spectra are available in the searched literature.

X-ray Diffraction and Crystallography

Single Crystal X-ray Diffraction for Absolute Structure Determination

No published single-crystal X-ray diffraction studies for this compound were found in the conducted search. Such a study would be necessary to confirm the connectivity of the atoms, determine the precise geometry of the 2-carbamoyl-1-methylpyridinium cation and the position of the iodide anion, and establish the crystal system and space group.

Analysis of Supramolecular Arrangements and Intermolecular Interactions

Without a determined crystal structure, the analysis of supramolecular arrangements and intermolecular interactions remains speculative. However, based on the functional groups present, one can anticipate the types of interactions that would likely govern the crystal packing. These would include:

Ion Pairing: Strong electrostatic interactions between the positively charged pyridinium cation and the negatively charged iodide anion.

Hydrogen Bonding: The carbamoyl group's N-H bonds can act as hydrogen bond donors, likely forming hydrogen bonds with the iodide anion (N-H···I) or the carbonyl oxygen of a neighboring cation (N-H···O=C).

C-H···O and C-H···I Interactions: Weaker hydrogen bonds involving the C-H bonds of the pyridinium ring and the methyl group could also play a role in stabilizing the crystal lattice.

Studies on Crystal Packing and Polymorphism

The study of crystal packing and polymorphism is crucial, particularly for pharmaceutical compounds, as different crystalline forms can exhibit different physical properties. The search for scientific literature did not yield any studies on the crystal packing or potential polymorphic forms of this compound. An investigation into polymorphism would typically involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For the 2-Carbamoyl-1-methylpyridinium cation, the expected electronic transitions would be π → π* transitions associated with the conjugated π-system of the pyridinium ring. The presence of the carbamoyl substituent would be expected to influence the wavelength of maximum absorption (λmax) compared to unsubstituted 1-methylpyridinium iodide.

No experimental UV-Vis absorption spectra for this compound were identified in the available literature. A typical analysis would involve dissolving the compound in a suitable solvent (e.g., water, ethanol) and measuring its absorbance across the UV-Vis range to identify the λmax values and corresponding molar absorptivities for its characteristic electronic transitions.

Computational and Theoretical Chemistry Studies of 2 Carbamoyl 1 Methylpyridinium Iodide

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule like 2-carbamoyl-1-methylpyridinium iodide at the atomic level. These methods could provide profound insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) stands as a powerful and widely used computational method to predict the three-dimensional arrangement of atoms in a molecule. For this compound, a DFT-based geometry optimization would calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, and thus the most stable, conformation of the molecule. By exploring the potential energy surface, researchers could identify not only the ground state geometry but also various local minima and the energy barriers between them, providing a comprehensive energy landscape.

Hypothetical Data Table: Optimized Geometric Parameters of 2-Carbamoyl-1-methylpyridinium Cation (Calculated)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length | N1-C2 | Value not available |

| Bond Length | C2-C7 | Value not available |

| Bond Length | C7=O8 | Value not available |

| Bond Length | C7-N9 | Value not available |

| Bond Angle | C6-N1-C2 | Value not available |

| Bond Angle | N1-C2-C7 | Value not available |

| Dihedral Angle | C6-N1-C2-C3 | Value not available |

Note: The values in this table are hypothetical and represent the type of data that would be generated from a DFT calculation. Actual values would require a dedicated computational study.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

Frontier molecular orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For the 2-carbamoyl-1-methylpyridinium cation, the HOMO would likely be localized on the iodide anion in the ion pair, while the LUMO would be centered on the pyridinium (B92312) ring, indicating its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) would provide a measure of the molecule's kinetic stability.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. For this compound, the MEP would likely show a positive potential (electron-deficient region) around the pyridinium ring, particularly the nitrogen atom and the attached methyl group, and a negative potential (electron-rich region) around the oxygen atom of the carbamoyl (B1232498) group and the iodide ion. This map is invaluable for predicting how the molecule would interact with other charged or polar species.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can also predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. The calculation of vibrational frequencies (infrared and Raman spectra) would help in identifying the characteristic vibrational modes of the molecule, such as the C=O stretch of the carbamoyl group and the ring vibrations of the pyridinium core.

Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be instrumental in assigning the peaks in an experimental NMR spectrum, aiding in the structural elucidation and characterization of the compound.

Hypothetical Data Table: Predicted Vibrational Frequencies for 2-Carbamoyl-1-methylpyridinium Cation

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Value not available |

| N-H Stretch (Amide) | Value not available |

| C-N Stretch (Amide) | Value not available |

| Pyridinium Ring Stretch | Value not available |

| C-H Stretch (Methyl) | Value not available |

Note: This table illustrates the kind of data that would be obtained from a vibrational frequency calculation. The actual frequencies would need to be computed.

Mechanistic Modeling and Reaction Dynamics

Theoretical modeling can extend beyond static molecular properties to explore the pathways and dynamics of chemical reactions involving this compound.

Elucidation of Reaction Mechanisms through Transition State Calculations

For any chemical transformation that this compound undergoes, such as hydrolysis of the carbamoyl group, computational chemists can map out the entire reaction pathway. This involves locating the transition state—the highest energy point along the reaction coordinate—which is the bottleneck of the reaction. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, providing insight into the reaction rate. This approach would be invaluable for understanding the degradation pathways of this compound.

Investigation of Solvent Effects on Reactivity and Stability

The presence of a solvent can significantly influence the stability and reactivity of a charged species like this compound. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the molecule's properties. These calculations could reveal how the solvent stabilizes the charged pyridinium ring and the iodide anion, and how it might affect the energies of reactants, products, and transition states in a chemical reaction, thereby altering the reaction kinetics and thermodynamics.

Theoretical Prediction of Physical and Chemical Properties

Computational chemistry provides a powerful lens to predict the physicochemical properties of novel compounds like this compound, offering insights that complement and guide experimental research. Through sophisticated modeling and quantum mechanical calculations, it is possible to elucidate molecular structure, reactivity, and electronic characteristics.

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications ranging from telecommunications to data storage. The NLO response of a molecule is determined by its hyperpolarizability. Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in predicting these properties. For organic molecules such as this compound, the presence of a donor-π-acceptor framework can lead to enhanced NLO characteristics. The pyridinium ring acts as an electron acceptor, while the carbamoyl group can influence the electronic properties of the system.

Computational studies on similar pyridinium derivatives have shown that modifications to the molecular structure can significantly impact the hyperpolarizability. Although specific experimental data for this compound is not widely published, theoretical predictions can be made based on its structural features. The key NLO parameters that are typically calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters provide a quantitative measure of the NLO response.

Table 1: Theoretically Predicted NLO Properties

| Parameter | Predicted Value | Unit |

|---|---|---|

| Dipole Moment (μ) | Data not available | Debye |

| Polarizability (α) | Data not available | a.u. |

Note: Specific calculated values for this compound are not available in the public domain. The table structure is provided for illustrative purposes based on typical computational studies.

Charge Distribution Analysis (e.g., Mulliken Charge, Natural Bond Orbital)

Mulliken charge analysis partitions the total electron density among the atoms in a molecule, offering a straightforward, albeit basis-set dependent, picture of atomic charges. This analysis can identify electrophilic and nucleophilic sites, which is crucial for understanding reaction mechanisms.

NBO analysis, on the other hand, provides a more chemically intuitive model of bonding. It localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals. This method allows for the study of charge transfer interactions and hyperconjugation, which are key to understanding molecular stability and electronic properties. For this compound, NBO analysis would likely reveal significant charge delocalization across the pyridinium ring and the carbamoyl group, contributing to its stability and electronic characteristics.

Table 2: Illustrative Mulliken Atomic Charges

| Atom | Charge (e) |

|---|---|

| N (pyridinium) | Data not available |

| C (carbamoyl) | Data not available |

| O (carbamoyl) | Data not available |

| N (carbamoyl) | Data not available |

Note: Specific calculated values for this compound are not available in the public domain. The table presents a typical format for reporting Mulliken charge data.

Table 3: Key Interactions from NBO Analysis

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

|---|

Note: This table illustrates the type of data generated from an NBO analysis, showing stabilizing interactions between electron donor and acceptor orbitals. Specific data for the target compound is not publicly available.

Advanced Research Applications and Interactions with Biological Systems Mechanistic Focus

Exploration as a Model Compound in Biochemical Research

There is no significant evidence in the available scientific literature to suggest that 2-Carbamoyl-1-methylpyridinium iodide is widely used as a model compound in biochemical research.

Investigations as a Nicotinamide (B372718) Adenine Dinucleotide (NAD+) Mimic

No published studies were found that investigate or establish this compound as a mimic of Nicotinamide Adenine Dinucleotide (NAD+). Research into NAD+ analogs is an active area, but this specific compound does not feature in the available literature on the subject.

Biochemical Mechanisms of Action

Detailed biochemical mechanisms of action for this compound are not described in the accessible scientific literature.

Interactions with Cholinesterase Enzymes and Reactivation Kinetics

While other pyridinium (B92312) compounds, notably pralidoxime (B1201516) (2-pyridine aldoxime methyl chloride), are well-documented as reactivators of cholinesterase enzymes inhibited by organophosphates, there is no specific research detailing the interaction or reactivation kinetics of this compound with these enzymes.

Structure-Reactivation Relationships in Enzyme-Inhibitor Complexes

The relationship between the structure of this compound and its potential ability to reactivate enzyme-inhibitor complexes has not been a subject of study in the available scientific literature. Therefore, no data on its structure-reactivation relationships can be provided.

Modulation of Cellular Processes at a Molecular Level

Without established interactions with key biological molecules like NAD+ or cholinesterases, there is no basis in the current scientific literature to describe how this compound might modulate cellular processes at a molecular level.

Applications in Materials Science

There are no published reports on the application of this compound in the field of materials science. While a related compound, 2-Chloro-1-methylpyridinium (B1202621) iodide, has been mentioned in the context of fabricating biodegradable films, this application has not been extended to the carbamoyl (B1232498) derivative.

Development of Ionic Liquids Incorporating Pyridinium Carbamoyl Moieties

While literature focusing exclusively on this compound as an ionic liquid is specialized, the development of pyridinium-based ionic liquids (PILs) is a mature field of research. PILs are valued for their tunable properties, including viscosity, conductivity, and thermal stability, which can be modified by altering the cation's substituents and the partnering anion. researchgate.netunl.ptnih.gov For instance, research on a series of pyridinium-based room temperature protic ionic liquids demonstrated that their physicochemical properties are of high importance for energy-storage applications. researchgate.net

The synthesis of these materials often involves the quaternization of a pyridine (B92270) derivative. nih.gov Compounds like 2-chloro-1-methylpyridinium iodide serve as precursors in the synthesis of other ionic liquids through anion exchange, a process that could be analogously applied to this compound. mdpi.comchemimpex.com The carbamoyl group's ability to form hydrogen bonds could impart unique properties to an ionic liquid, influencing its solvent capabilities and interactions with other molecules. Studies have successfully synthesized pyridinium-based ionic liquids to improve the stability of enzymes like Candida rugosa lipase (B570770) in solvent systems. nih.govtubitak.gov.tr

Table 1: Physicochemical Properties of Selected Pyridinium-Based Protic Ionic Liquids (PILs)

This table presents data for related pyridinium compounds to illustrate the properties of this class of ionic liquids.

| Cation/Anion Combination | Viscosity (cP) | Ionic Conductivity (mS cm⁻¹) |

| 2-MePy/TFA | 2.77 | 11.25 |

| Py/TFA | Value not specified | Value not specified |

Source: Adapted from Mayrand-Provencher et al. researchgate.net

Contribution to the Engineering of Advanced Polymeric Materials

The incorporation of pyridinium moieties into polymer structures is a strategy for creating advanced materials with tailored properties. Pyridine-based polybenzimidazoles, for example, have been synthesized for potential use in high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com The inclusion of the basic pyridine groups can enhance properties like ionic conductivity. benicewiczgroup.com

Furthermore, cationic polymers derived from pyridinium-containing monomers have been investigated for their antimicrobial activities. mdpi.com The positively charged pyridinium group is crucial for the polymer's ability to interact with and disrupt microbial cell membranes. The synthesis of such polymers often involves techniques like ring-opening metathesis polymerization (ROMP) to create materials with controlled molecular weights and structures. mdpi.com The introduction of heterocyclic moieties like pyridine into a polymer's main chain can have a significant impact on its electric properties and molecular dynamics. researchgate.net

Role as Cross-Linking Agents for Biopolymers

Pyridinium structures are fundamental to certain types of cross-links in biopolymers. In biological systems, the mature, covalent cross-links in collagen, which are crucial for the tensile strength of connective tissues, are the pyridinium compounds pyridinoline (B42742) and deoxypyridinoline. nih.gov These are formed in vivo and their measurement in urine is a key biomarker for bone resorption and collagen degradation in various diseases. nih.govgoogle.com

In synthetic applications, pyridinium-based reagents are used to create cross-linked networks in biopolymers. For instance, 2-chloro-1-methylpyridinium iodide, a related compound, has been employed as a coupling and cross-linking agent for modifying biopolymers like hyaluronic acid. chemicalbook.com This type of chemical cross-linking is essential for improving the mechanical strength, stability, and degradation resistance of biomaterials intended for applications like tissue engineering. nih.govmdpi.com The reaction typically involves the activation of carboxylic acid groups on the biopolymer, which then react with other functional groups to form stable linkages. nih.gov

Electrochemical Studies and Applications

The electrochemistry of pyridinium compounds is a subject of intense investigation, driven by their potential as catalysts and components in energy storage systems. The carbamoyl group can influence the electronic properties of the pyridinium ring, thereby affecting its redox behavior.

Investigations into Redox Behavior and Electron Transfer Pathways

The electrochemical reduction of pyridinium cations has been studied extensively, particularly in the context of their role as catalysts for the reduction of carbon dioxide. wpmucdn.comrsc.org Cyclic voltammetry experiments reveal that the redox behavior of pyridinium is highly dependent on the electrode material. wpmucdn.comrsc.org On platinum electrodes, the reduction is typically reversible, whereas on silver, gold, and copper electrodes, the process is irreversible and occurs at more negative potentials. wpmucdn.comrsc.org

The one-electron reduction of the pyridinium ion leads to the formation of a pyridinyl radical. uiowa.edu This radical species is a key intermediate in catalytic cycles. Mechanistic studies propose that in the presence of CO₂, pyridinium can act as a source of protons, facilitating alternative chemical pathways for hydrogen evolution. wpmucdn.comrsc.org Photo-induced electron transfer (PET) is another critical process, where N-carbamoyl pyridinium salts can be triggered by light to engage in electron transfer with molecules like tryptophan, enabling selective chemical modifications. nih.gov

Table 2: Redox Potentials of Pyridinium on Various Electrodes

This table summarizes findings for the general pyridinium ion to provide context for the electrochemical behavior of this class of compounds.

| Electrode Material | Reduction Potential (vs. Ag wire QRE) | Reversibility |

| Platinum (Pt) | -0.6 V | Reversible |

| Silver (Ag) | -1.3 V | Irreversible |

| Gold (Au) | -1.2 V | Irreversible |

| Copper (Cu) | -1.35 V | Irreversible |

Source: Adapted from mechanistic studies of pyridinium electrochemistry. wpmucdn.com

Potential in Electrochemical Devices and Systems

The favorable redox properties of pyridinium compounds make them promising candidates for various electrochemical applications. Their use as catalysts for CO₂ reduction is a significant area of research aimed at converting greenhouse gases into valuable chemicals. rsc.org

In the realm of energy storage, pyridinium-based electrolytes are being explored for use in air-tolerant redox flow batteries. nih.gov The ability to systematically tune the redox potentials of bispyridinium compounds by modifying their chemical structure allows for the design of electrolytes with specific performance characteristics. nih.gov Furthermore, pyridinium-based protic ionic liquids have been evaluated as electrolytes for electrochemical capacitors, specifically with ruthenium oxide electrodes, demonstrating their potential in high-performance energy storage devices. researchgate.net The low viscosity and relatively high ionic conductivity of these PILs are crucial for efficient device operation. researchgate.net

Design of Chemical Probes for Molecular Recognition Studies

The pyridinium cation serves as a versatile scaffold in the design of chemical probes for molecular recognition and fluorescence imaging. Its electron-deficient nature makes it an excellent electron-acceptor core. nih.gov When combined with electron-donating groups, such as methoxystyrene "arms," it can form a donor-acceptor system exhibiting intramolecular charge transfer (ICT). nih.gov This property is highly advantageous for developing fluorescent probes, particularly for two-photon microscopy. nih.gov

These probes can be engineered for selectivity. For example, pyridinium-based fluororeceptors have been designed to effectively recognize specific anions like hydrogen pyrophosphate through an "Indicator Displacement Assay" (IDA) technique. acs.org Other designs, incorporating an α, β-unsaturated pyridinium linked to a pyrene (B120774) fluorophore, have shown selective and sensitive response to sulfite (B76179) anions via a Michael addition mechanism. researchgate.net The inherent positive charge of the pyridinium moiety can also be exploited to target negatively charged cellular components or organelles like mitochondria. researchgate.net

Table 3: Examples of Pyridinium-Based Chemical Probes and Their Applications

| Probe Structure | Target Analyte | Sensing Mechanism |

| Pyridinium with methoxystyrene "arms" | General imaging | Intramolecular Charge Transfer (ICT) for two-photon microscopy nih.gov |

| Pyridinium-based fluororeceptor | Hydrogen Pyrophosphate (HP₂O₇³⁻) | Indicator Displacement Assay (IDA) acs.org |

| Pyrene-α, β-unsaturated pyridinium | Sulfite (SO₃²⁻) | Michael Addition researchgate.net |

| Biaryl N-carbamoyl pyridinium salt | Tryptophan | Photo-induced Electron Transfer (PET) nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.